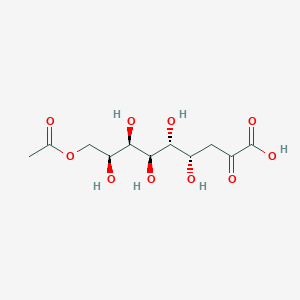

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid, also known as Acylhomoserine lactone (AHL), is a type of signaling molecule that is produced by bacteria. AHL is an important tool for bacterial communication, allowing bacteria to coordinate their behavior and regulate gene expression. AHL has been extensively studied for its potential applications in scientific research, particularly in the fields of microbiology and biotechnology.

Wirkmechanismus

AHL works by binding to specific receptors on the surface of bacteria, triggering a response that regulates gene expression and behavior. Different types of AHL molecules bind to different receptors, allowing bacteria to communicate and coordinate their behavior with other bacteria.

Biochemische Und Physiologische Effekte

AHL has a range of biochemical and physiological effects on bacteria. It can regulate gene expression, control bacterial growth, and regulate the production of enzymes and other proteins. AHL can also influence bacterial behavior, such as the production of biofilms and the secretion of virulence factors.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using AHL in lab experiments is its specificity. AHL can be used to target specific bacterial species or strains, allowing researchers to study the behavior of individual bacteria. However, AHL can also be difficult to work with, as it requires specialized equipment and expertise. In addition, AHL can be expensive to produce, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are many potential future directions for research on AHL. One area of interest is in the development of new methods for AHL synthesis, which could make the molecule more accessible for research and industrial applications. Another area of interest is in the development of new applications for AHL, such as in the control of bacterial infections or the regulation of plant growth. Finally, there is a need for more research on the environmental impact of AHL, particularly in relation to its use in agriculture and biotechnology.

Synthesemethoden

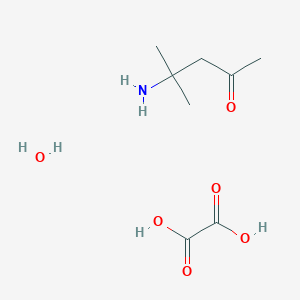

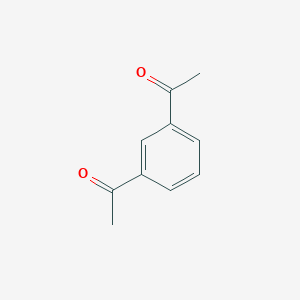

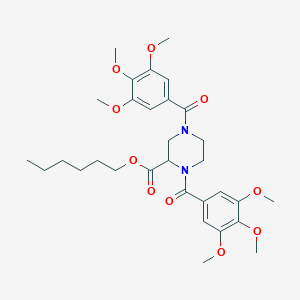

AHL can be synthesized through a variety of methods, including chemical synthesis and biological production. Chemical synthesis involves the use of organic chemistry techniques to create AHL from simple starting materials. Biological production involves the use of bacteria to produce AHL through natural biosynthetic pathways. Both methods have advantages and disadvantages, and the choice of method depends on the specific application.

Wissenschaftliche Forschungsanwendungen

AHL has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of microbiology, where AHL is used to study bacterial communication and behavior. AHL is also used in biotechnology to regulate gene expression and control bacterial growth. In addition, AHL has potential applications in agriculture, where it can be used to control plant growth and improve crop yields.

Eigenschaften

CAS-Nummer |

126265-01-8 |

|---|---|

Produktname |

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |

Molekularformel |

C11H18O10 |

Molekulargewicht |

310.25 g/mol |

IUPAC-Name |

(4S,5R,6R,7R,8S)-9-acetyloxy-4,5,6,7,8-pentahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H18O10/c1-4(12)21-3-7(15)9(17)10(18)8(16)5(13)2-6(14)11(19)20/h5,7-10,13,15-18H,2-3H2,1H3,(H,19,20)/t5-,7-,8+,9+,10+/m0/s1 |

InChI-Schlüssel |

MCOPCJADXIWIBB-LSFGRMBMSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]([C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)O)O)O)O |

SMILES |

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |

Kanonische SMILES |

CC(=O)OCC(C(C(C(C(CC(=O)C(=O)O)O)O)O)O)O |

Synonyme |

9-O-Ac-KDN 9-O-acetyl-2-keto-3-deoxyglycero-galacto-nononic acid 9-O-acetyl-deaminated neuraminic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.